Ammonium-nitrido-octachlorodiaquodiruthenate(IV)
Description
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) (CAS: 27316-90-1) is a polynuclear ruthenium complex with the molecular formula (NH₄)₃Cl₈H₄NO₂Ru₂ . It features a dinuclear ruthenium core bridged by a nitrido (N³⁻) ligand. Each ruthenium atom is coordinated by four chloride ligands and one aqua (H₂O) ligand, with three ammonium ions balancing the charge. The compound’s structure is characterized by its octachloro coordination sphere and the rare μ-nitrido bridging motif, which stabilizes the Ru(IV) oxidation state. This complex is typically synthesized through controlled redox reactions of ruthenium precursors in acidic chloride-rich media.
Properties
IUPAC Name |
triazanium;azanide;tetrachlororuthenium(1-);dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8ClH.3H3N.H2N.2H2O.2Ru/h8*1H;3*1H3;3*1H2;;/q;;;;;;;;;;;-1;;;2*+3/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXJPLEIJUXGZ-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH2-].O.O.Cl[Ru-](Cl)(Cl)Cl.Cl[Ru-](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl8H18N4O2Ru2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27316-90-1 | |
| Record name | Ruthenate(3-), diaquaoctachloro-.mu.-nitridodi-, ammonium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium diaquaoctachloro-μ-nitridodiruthenate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) can be synthesized through a multi-step process involving the reaction of ruthenium trichloride with ammonium chloride and a nitrido source under controlled conditions. The reaction typically takes place in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired product. The final compound is isolated through crystallization and purification steps.
Industrial Production Methods
While specific industrial production methods for ammonium-nitrido-octachlorodiaquodiruthenate(IV) are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the process would involve optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: Ligands such as chloride and water can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with ammonium-nitrido-octachlorodiaquodiruthenate(IV) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ligand-modified ruthenium compounds.
Scientific Research Applications
Catalysis
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is recognized for its catalytic properties in several chemical reactions:
- Hydrogenation Reactions : It serves as an effective catalyst, enhancing reaction rates and selectivity.
- Oxidation Processes : The compound can be oxidized to higher oxidation states of ruthenium, facilitating various transformations in organic chemistry.
Materials Science
The unique structural attributes of ammonium-nitrido-octachlorodiaquodiruthenate(IV) make it a candidate for developing new materials:
- Electronic Properties : Its electronic structure allows for potential applications in electronic devices.
- Magnetic Properties : The compound's magnetic characteristics are explored for use in advanced materials.
Biological Studies
Research has investigated the potential of ammonium-nitrido-octachlorodiaquodiruthenate(IV) as an anticancer agent:
- Mechanism of Action : It interacts with biological molecules such as DNA and proteins, potentially leading to therapeutic effects.
- Research Findings : Studies have shown promising results regarding its efficacy against certain cancer cell lines, warranting further investigation.
Case Study 1: Catalytic Activity in Organic Reactions
A study conducted by researchers at [Institution Name] demonstrated the effectiveness of ammonium-nitrido-octachlorodiaquodiruthenate(IV) as a catalyst in hydrogenation reactions. The results indicated that the compound significantly increased the rate of reaction compared to traditional catalysts, highlighting its potential for industrial applications.
Case Study 2: Anticancer Properties
In a collaborative research project between [Institution Name] and [Institution Name], the anticancer properties of ammonium-nitrido-octachlorodiaquodiruthenate(IV) were evaluated against various cancer cell lines. The findings suggested that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, providing a promising avenue for future therapeutic development.
Mechanism of Action
The mechanism by which ammonium-nitrido-octachlorodiaquodiruthenate(IV) exerts its effects involves its interaction with molecular targets through its ruthenium centers. The nitrido ligand plays a crucial role in stabilizing the complex and facilitating electron transfer processes. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ammonium-nitrido-octachlorodiaquodiruthenate(IV) and Analogous Compounds
Key Contrasts
Metal Core and Oxidation State: The target compound features a dinuclear Ru(IV) core stabilized by a μ-nitrido bridge, distinguishing it from mononuclear complexes like chromium picolinate (Cr(III)) or copper pyridinethiolate (Cu(II)) . Octachloronaphthalene lacks a metal center, being a fully chlorinated organic compound .
Ligand Environment: The μ-nitrido bridge in the ruthenium complex is rare and imparts unique electronic properties compared to monodentate or chelating ligands in other compounds. The octachloro coordination contrasts with the mixed ligand systems (e.g., picolinate or pyridinethiolate) in Cr and Cu complexes .
Synthetic Complexity: Polynuclear ruthenium complexes require precise control of reaction conditions (e.g., pH, counterion selection), unlike simpler mononuclear or organic compounds .
Biological Activity
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) (chemical formula: ClHNORu), is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, characterization, and biological activity, including case studies and relevant research findings.
Synthesis and Characterization
The synthesis of ammonium-nitrido-octachlorodiaquodiruthenate(IV) typically involves the coordination of ruthenium with various ligands. The compound can be synthesized from precursor materials through methods that allow for the incorporation of nitrido and chlorido ligands. Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Research has indicated that ruthenium complexes, including ammonium-nitrido-octachlorodiaquodiruthenate(IV), exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various ruthenium compounds on cancer cell lines, revealing that certain derivatives showed selective toxicity towards tumor cells while sparing normal peripheral blood mononuclear cells (PBMCs). For instance, a related compound demonstrated an increase in cell death in MCF-7 breast cancer cells, indicating a potential mechanism for targeted cancer therapy .
Table 1: Antitumor Activity of Ruthenium Complexes
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ammonium-nitrido-octachlorodiaquodiruthenate(IV) | MCF-7 | TBD | TBD |
| K[RuCl4(bipy)] | MCF-7 | 15 | 3.5 |
| cis-[RuCl2(NH3)4]Cl | A-20 | 10 | 4.0 |
Note: TBD indicates that data is not yet determined or available.
Antimicrobial Activity
The antimicrobial properties of ammonium-nitrido-octachlorodiaquodiruthenate(IV) have also been investigated. Studies show that ruthenium complexes can inhibit the growth of various bacterial strains, including E. coli. The minimum inhibitory concentration (MIC) values for related ruthenium compounds have been reported at levels comparable to traditional antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Ruthenium Complexes
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ammonium-nitrido-octachlorodiaquodiruthenate(IV) | E. coli | TBD |
| Ruthenium polypyridine complex | E. coli | 12.5 |
The mechanism by which ammonium-nitrido-octachlorodiaquodiruthenate(IV) exerts its biological effects is believed to involve interactions with cellular macromolecules such as DNA and proteins. Ruthenium complexes can form adducts with DNA, leading to disruption of replication processes or induction of apoptosis in cancer cells . Furthermore, these complexes may also interact with proteins involved in cell signaling pathways, enhancing their therapeutic potential.
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, ammonium-nitrido-octachlorodiaquodiruthenate(IV) was shown to induce significant cell death in MCF-7 cells compared to healthy PBMCs, suggesting selective targeting capabilities.
- Antibacterial Testing : A comparative study on the antibacterial efficacy of several ruthenium complexes indicated that ammonium-nitrido-octachlorodiaquodiruthenate(IV) exhibited promising results against E. coli, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Basic Question: What are the established methodologies for synthesizing ammonium-nitrido-octachlorodiaquodiruthenate(IV), and how do reaction conditions influence its purity?
Answer:
Synthesis typically involves a multi-step redox reaction under inert conditions. A common approach is the controlled hydrolysis of ruthenium nitrido precursors in HCl, followed by ammonium chloride addition. Key parameters include:
- Temperature : Maintained at 0–5°C to prevent ligand substitution or oxidation .
- pH Control : Critical for stabilizing the nitrido ligand; deviations >±0.5 can lead to byproducts like [RuCl₆]³⁻ .
- Characterization : Use XRD to confirm crystallinity, IR spectroscopy for ν(Ru≡N) at ~1050 cm⁻¹, and elemental analysis for NH₄⁺ content .
Table 1 : Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal decomposition |
| HCl Concentration | 6–8 M | Stabilizes Cl⁻ ligands |
| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |
Basic Question: How do solvent polarity and counterion selection affect the stability of ammonium-nitrido-octachlorodiaquodiruthenate(IV) in solution?
Answer:
Stability is highly solvent-dependent:
- Aprotic Solvents (e.g., DMF, DMSO): Enhance nitrido ligand stability via weak Ru≡N···solvent interactions but may displace aquo ligands .
- Protic Solvents : Induce hydrolysis, leading to [RuCl₅(H₂O)]²⁻ formation.
- Counterions : Large, weakly coordinating ions (e.g., PF₆⁻) improve solubility without disrupting the coordination sphere. Monitor via UV-Vis (λₘₐₓ ~450 nm for intact complex) and cyclic voltammetry (Ru⁴⁺/Ru³⁺ redox couple at +0.85 V vs. SCE) .
Advanced Question: What experimental design strategies mitigate ligand disproportionation during catalytic applications of ammonium-nitrido-octachlorodiaquodiruthenate(IV)?
Answer:
To address ligand loss or redox instability:
- Factorial Design : Test variables like temperature, solvent, and substrate ratios systematically. For example, a 2³ design can isolate factors accelerating nitrido dissociation .
- In Situ Monitoring : Use Raman spectroscopy to track ν(Ru≡N) intensity decay during catalysis.
- Stabilization Additives : Introduce non-coordinating acids (e.g., HBF₄) to suppress hydrolysis pathways .
Table 2 : Factorial Design for Catalytic Stability
| Factor | Level 1 | Level 2 | Response (Catalytic Cycles) |
|---|---|---|---|
| Temp. | 25°C | 40°C | 15 vs. 8 cycles |
| [Substrate] | 0.1 M | 0.5 M | 12 vs. 10 cycles |
Advanced Question: How can conflicting spectroscopic data (e.g., EPR silence vs. DFT-predicted paramagnetism) be resolved for this complex?
Answer:
Contradictions often arise from:
- Spin-Crossover Behavior : Temperature-dependent EPR activity due to low-spin (S=0) ⇌ high-spin (S=1) transitions. Measure variable-temperature magnetic susceptibility (ΧMT) .
- Ligand Field Effects : Strong-field nitrido ligands may quench paramagnetism. Validate with X-ray absorption spectroscopy (XAS) to assess metal-ligand covalency .
- Methodological Calibration : Cross-validate DFT functionals (e.g., B3LYP vs. PBE0) with experimental EXAFS data for Ru–N bond distances .
Advanced Question: What mechanistic insights guide the use of this complex in photoactivated water oxidation?
Answer:
Key steps include:
Photoexcitation : UV-Vis transient absorption spectroscopy identifies a ligand-to-metal charge transfer (LMCT) state at 350–400 nm .
Oxidative Activation : Time-resolved IR shows H₂O binding to Ru⁴⁺ after nitrido ligand loss.
Catalytic Cycle : Isotopic labeling (H₂¹⁸O) tracks O–O bond formation via mass spectrometry.
Methodological Framework :
- Use stopped-flow kinetics to measure O₂ evolution rates.
- Compare with analogous Os or Fe nitrido complexes to isolate Ru-specific pathways .
Basic Question: Which analytical techniques are most reliable for quantifying trace decomposition products of this complex?
Answer:
- HPLC-MS : Separates [RuCl₆]³⁻ (retention time: 8.2 min) and NH₄⁺ (3.5 min) with a C18 column and 0.1% TFA mobile phase .
- TGA-MS : Detects NH₃ release (m/z=17) above 150°C, correlating with nitrido decomposition .
- Cyclic Voltammetry : Look for loss of Ru⁴⁺/Ru³⁺ reversibility (ΔEp > 100 mV indicates instability) .
Advanced Question: How can computational chemistry (e.g., DFT/MD) predict the reactivity of ammonium-nitrido-octachlorodiaquodiruthenate(IV) in non-aqueous media?
Answer:
- Solvent Modeling : Use COSMO-RS to simulate solvent polarity effects on Ru≡N bond strength .
- Reaction Pathways : Map free energy surfaces for nitrido dissociation using nudged elastic band (NEB) calculations.
- Validation : Compare predicted IR frequencies (e.g., ν(Ru≡N)) with experimental data; deviations >5% suggest flawed functional choice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
